molecular formula C5H12NO5P B1666063 DL-AP5 CAS No. 76326-31-3

DL-AP5

Cat. No.: B1666063
CAS No.: 76326-31-3
M. Wt: 197.13 g/mol
InChI Key: VOROEQBFPPIACJ-UHFFFAOYSA-N
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Description

It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which competes with glutamate binding and is commonly used to inhibit NMDA-dependent synaptic plasticity . This compound has significant applications in neuroscience research due to its ability to modulate synaptic transmission and plasticity.

Mechanism of Action

Target of Action

DL-AP5 primarily targets N-methyl-D-aspartate (NMDA) receptors . These receptors play a crucial role in synaptic plasticity, which is a key factor in learning and memory processes.

Mode of Action

This compound acts as a selective NMDA receptor antagonist . It competitively inhibits the ligand (glutamate) binding site of NMDA receptors . This means that this compound competes with glutamate for the same binding site, thereby reducing the activation of the NMDA receptor.

Biochemical Pathways

The inhibition of NMDA receptors by this compound affects the glutamatergic signaling pathway . This can lead to a reduction in the depolarization of neurons, which in turn can affect various downstream effects such as synaptic plasticity .

Pharmacokinetics

It is known that this compound is soluble in water and ammonium hydroxide , which suggests that it can be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The antagonistic action of this compound on NMDA receptors can lead to a decrease in neuronal depolarization . This can result in the inhibition of NMDA-dependent synaptic plasticity, which can affect learning and memory processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of this compound . .

Biochemical Analysis

Biochemical Properties

DL-AP5 is known to interact with the NMDA receptor, a type of glutamate receptor, in the brain . It acts as a competitive antagonist, binding to the same site as the neurotransmitter glutamate . This interaction inhibits the activity of the NMDA receptor, which plays a crucial role in synaptic plasticity, a cellular mechanism for learning and memory .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the NMDA receptor, this compound can affect the flow of calcium ions into the neuron, which can then influence various cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the NMDA receptor . As a competitive antagonist, this compound binds to the glutamate site of the NMDA receptor, preventing glutamate from activating the receptor . This inhibition can lead to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound can reduce NMDA-induced depolarization of cortical neurons . The long-term effects of this compound on cellular function in in vitro or in vivo studies are still being explored .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, in a study involving rats, it was found that co-administration of another compound with this compound reduced the dose of this compound required to produce antinociceptive effects .

Metabolic Pathways

This compound is involved in the glutamatergic synaptic transmission pathway, where it interacts with the NMDA receptor

Transport and Distribution

Given its role as a competitive antagonist of the NMDA receptor, it is likely that this compound is transported to areas of the brain where these receptors are present .

Subcellular Localization

The subcellular localization of this compound is likely to be at the synapses of neurons, where the NMDA receptors are located

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-AP5 can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: DL-AP5 primarily undergoes the following types of reactions:

    Substitution Reactions: The amino and phosphonic acid groups can participate in substitution reactions with various reagents.

    Complexation Reactions: this compound can form complexes with metal ions, which may alter its biological activity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Complexation Reactions: Metal salts such as copper(II) sulfate or zinc chloride are used under aqueous conditions.

Major Products:

Properties

IUPAC Name

2-amino-5-phosphonopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOROEQBFPPIACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893701
Record name 2-Amino-5-phosphopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76326-31-3
Record name 2-Amino-5-phosphonovaleric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76326-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-phosphonovalerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-phosphopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2-Amino-5-phosphonovaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-5-PHOSPHONOVALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39PJ29YY8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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